molecular formula C13H14ClN3OS2 B2585232 (5-Chlorothiophen-2-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1172501-89-1

(5-Chlorothiophen-2-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2585232
CAS No.: 1172501-89-1
M. Wt: 327.85
InChI Key: XQWPMGIMBUNWPV-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone: . This compound features a thiophene ring substituted with a chlorine atom and a piperidine ring linked to a methylated thiadiazole group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene and piperidine derivatives. One common approach is to first synthesize the 5-chlorothiophene-2-carboxylic acid, which is then coupled with the appropriate piperidine derivative containing the 5-methyl-1,3,4-thiadiazol-2-yl group. The reaction conditions often require the use of strong bases or coupling agents to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors or large-scale batch reactors, with rigorous monitoring of temperature, pressure, and reagent concentrations to optimize the reaction.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The compound can be reduced to remove the chlorine atom or to reduce other functional groups.

  • Substitution: : The chlorine atom on the thiophene ring can be substituted with other groups, and the piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like amines or alcohols can be used for substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Chlorinated or non-chlorinated derivatives depending on the specific reduction process.

  • Substitution: : Various substituted thiophenes and piperidines.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Research is ongoing to explore its use in drug development, particularly for conditions related to inflammation and infection.

  • Industry: : Its unique chemical structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is still under investigation, but it is believed to involve interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses such as inhibition of microbial growth or modulation of inflammatory processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, but it can be compared to other thiophene and piperidine derivatives:

  • 5-Chlorothiophen-2-yl derivatives: : Similar compounds with different substituents on the thiophene ring.

  • Piperidine derivatives: : Compounds with different substituents on the piperidine ring.

  • Thiadiazole derivatives: : Compounds with different substituents on the thiadiazole ring.

These comparisons help highlight the uniqueness of (5-Chlorothiophen-2-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3OS2/c1-8-15-16-12(19-8)9-3-2-6-17(7-9)13(18)10-4-5-11(14)20-10/h4-5,9H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWPMGIMBUNWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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